4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1'-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate
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Overview
Description
4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1’-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1’-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate typically involves multi-step organic reactions. The initial steps often include the formation of the spirocyclic core through cycloaddition reactions, followed by chlorination and acetylation to introduce the chloro and acetyloxy groups, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1’-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1’-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1’-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1’-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate
- 3,4,6,7,9-Pentakis(acetyloxy)-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]as-indacen-1-yl acetate
- 3a-[2,4-bis(acetyloxy)phenyl]-2,3,9,9a-tetrahydrospiro(cyclopenta[b]chromene-9,1’-cyclopentane]-6(1H)-yl acetate
Uniqueness
The uniqueness of 4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1’-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate lies in its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H28Cl2O7 |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
[5-acetyloxy-2-(6-acetyloxy-7-chlorospiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)-4-chlorophenyl] acetate |
InChI |
InChI=1S/C28H28Cl2O7/c1-15(31)34-22-13-24(35-16(2)32)21(30)12-19(22)28-10-6-7-26(28)27(8-4-5-9-27)18-11-20(29)25(36-17(3)33)14-23(18)37-28/h11-14,26H,4-10H2,1-3H3 |
InChI Key |
PBOABBFDKGNYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C23CCCC2C4(CCCC4)C5=CC(=C(C=C5O3)OC(=O)C)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
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